molecular formula C15H7F3N2O3S B2800208 7-(2-furyl)-4-hydroxy-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one CAS No. 728886-12-2

7-(2-furyl)-4-hydroxy-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one

Cat. No.: B2800208
CAS No.: 728886-12-2
M. Wt: 352.29
InChI Key: QTGHVIRGSWOTTH-UHFFFAOYSA-N
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Description

Pyridine and thieno[2,3-b]pyridine derivatives are known to exhibit a wide range of pharmacological activities . They have been employed in the design of privileged structures in medicinal chemistry . These compounds are often designed and synthesized for potential biological activities .


Synthesis Analysis

The synthesis of similar compounds, such as 2-(pyridin-2-yl) pyrimidine derivatives, involves the design and preparation of novel heterocyclic compounds . The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been reported .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve various organic reactions, including Diels–Alder reactions . The reactions of these compounds with primary and secondary amines have also been studied .

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have developed methods for synthesizing new fused derivatives of pyrano[4,3-b]thieno(furo)-pyridine, highlighting the compound's utility as a precursor in the creation of novel chemical entities with potential therapeutic applications (Dabaeva et al., 2019).

Antimicrobial Activity

Compounds structurally related to "7-(2-furyl)-4-hydroxy-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one" have been synthesized and evaluated for their antimicrobial properties, suggesting the potential use of these molecules in developing new antimicrobial agents (Rateb, 2008).

Cancer Research

Several studies have explored the synthesis of related compounds for their topoisomerase inhibitory activity and cytotoxicity against various human cancer cell lines, indicating the potential of these molecules as anticancer agents (Kadayat et al., 2015). Another study synthesized rigid 2-phenyl- or hydroxylated 2-phenyl-4-aryl-5H-indeno[1,2-b]pyridines, showing strong topoisomerase I and II inhibitory activity, further suggesting their relevance in cancer treatment (Kadayat et al., 2015).

Biological Evaluation

The biological evaluation of 2,3′‐Bipyridine derivatives, including those with 2-furyl or 2-thienyl groups, has been conducted to investigate their anti-cancer, anti-Alzheimer, and anti-COX-2 activities. This work indicates the broader pharmacological potential of these compounds (Attaby et al., 2014).

Mechanism of Action

The mechanism of action of similar compounds often involves the inhibition of certain biological pathways. For example, some pyridine derivatives have been found to inhibit the FGFR signaling pathway, which plays an essential role in various types of tumors .

Future Directions

The future directions in the study of these compounds could involve the design and synthesis of novel derivatives with improved biological activities . These compounds could be developed as potential drugs for various diseases .

Properties

IUPAC Name

11-(furan-2-yl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7F3N2O3S/c16-15(17,18)6-4-7(9-2-1-3-23-9)19-14-11(6)12-13(24-14)8(21)5-10(22)20-12/h1-5H,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGHVIRGSWOTTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC3=C(C(=C2)C(F)(F)F)C4=C(S3)C(=CC(=O)N4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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